Pentyl ethylphosphonofluoridate
Description
Structure
3D Structure
Properties
CAS No. |
162085-84-9 |
|---|---|
Molecular Formula |
C7H16FO2P |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]oxypentane |
InChI |
InChI=1S/C7H16FO2P/c1-3-5-6-7-10-11(8,9)4-2/h3-7H2,1-2H3 |
InChI Key |
GYEBPDIEIHZFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(CC)F |
Origin of Product |
United States |
Synthetic Methodologies for Pentyl Ethylphosphonofluoridate
Established Synthetic Pathways for Organophosphonofluoridates
The synthesis of asymmetrically substituted organophosphonofluoridates typically proceeds through a phosphonic dihalide intermediate, most commonly a dichloride. This established route involves three principal stages:
Formation of an Alkylphosphonyl Dichloride: The synthesis begins with the creation of a suitable phosphonyl dichloride. For Pentyl ethylphosphonofluoridate, the required intermediate is ethylphosphonyl dichloride. This can be prepared via several methods, including the reaction of phosphorus trichloride (B1173362) with the corresponding alkyl halide and aluminum chloride (Clay-Kinnear-Perren reaction).
Esterification (Alcoholysis): The ethylphosphonyl dichloride is then reacted with the desired alcohol, which in this case is pentanol (B124592) (amyl alcohol). This reaction substitutes one of the chlorine atoms with a pentyloxy group, forming the intermediate pentyl ethylphosphonochloridate. The reaction must be carefully controlled, often at low temperatures and in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct, thereby preventing unwanted side reactions.
Fluorination: The final step is the replacement of the remaining chlorine atom with fluorine. This is achieved by treating the pentyl ethylphosphonochloridate intermediate with a fluorinating agent. Alkali metal fluorides, such as sodium fluoride (B91410) or potassium fluoride, are commonly used. The reaction is typically conducted in a non-protic solvent to facilitate the nucleophilic substitution.
An alternative pathway involves the use of a dialkyl phosphonate (B1237965) precursor, such as diethyl ethylphosphonate. This compound can be converted to the phosphonochloridate through reaction with a chlorinating agent like phosphorus pentachloride, followed by the same fluorination step.
Precursor Chemistry in Phosphonofluoridate Synthesis
The success of the synthesis is highly dependent on the purity and reactivity of the precursor materials. The primary precursors for this compound are ethylphosphonyl dichloride and pentanol.
Ethylphosphonyl Dichloride (CH₃CH₂P(O)Cl₂): This is a key intermediate in organophosphorus synthesis. It is a reactive compound that serves as the source of the ethyl-phosphonyl moiety. Its synthesis requires handling of corrosive and moisture-sensitive chemicals like phosphorus trichloride.
Pentanol (C₅H₁₁OH): This primary alcohol provides the pentyl ester group. There are several isomers of pentanol, but 1-pentanol (B3423595) is typically used unless otherwise specified. Its properties are well-characterized, and it is commercially available in high purity.
The reaction between these precursors is a nucleophilic acyl substitution at the phosphorus center, where the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion.
Table 1: Properties of Key Precursors for this compound Synthesis
| Precursor | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |
| Ethylphosphonyl Dichloride | C₂H₅Cl₂OP | 146.94 | 177-179 | Source of ethyl-phosphonyl group |
| 1-Pentanol | C₅H₁₂O | 88.15 | 137-139 | Provides the pentyloxy side chain |
| Sodium Fluoride | NaF | 41.99 | 1695 | Fluorinating agent |
Advanced Synthetic Techniques and Yield Optimization Studies
Phase-Transfer Catalysis (PTC): The fluorination step, which involves a solid salt (NaF) and an organic substrate, can suffer from slow reaction rates due to low solubility. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), can be employed. The catalyst transports the fluoride anion from the solid phase into the organic phase, accelerating the reaction and often allowing for milder conditions and improved yields.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times in many organic syntheses, including phosphorylation reactions. mdpi.com Applying microwave energy to the esterification or fluorination steps could lead to faster conversions and potentially cleaner reactions with fewer byproducts compared to conventional heating. mdpi.com
Flow Chemistry: Continuous flow reactors offer significant advantages for handling highly reactive intermediates like phosphonyl dichlorides. chemistryviews.org By pumping the reactants through controlled temperature zones, mixing can be precisely managed, and reaction times can be reduced to minutes or even seconds. chemistryviews.org This technique enhances the scalability of the synthesis.
Table 2: Comparison of Conventional vs. Advanced Fluorination Conditions
| Parameter | Conventional Method | Advanced Method (PTC) |
| Fluorinating Agent | Sodium Fluoride (suspension) | Sodium Fluoride |
| Catalyst | None | Tetrabutylammonium Bromide |
| Solvent | Acetonitrile or Toluene | Biphasic (e.g., Toluene/Water) or Acetonitrile |
| Temperature | Reflux (High) | 60-80 °C (Moderate) |
| Reaction Time | Several hours (e.g., 8-24 h) | Shorter (e.g., 2-6 h) |
| Yield | Moderate | Often Improved |
Yield optimization studies focus on systematically varying parameters such as the stoichiometry of reactants, reaction temperature, choice of solvent, and catalyst loading. For instance, in the esterification step, using a slight excess of the alcohol (pentanol) can drive the reaction to completion, but a large excess could promote undesired diester formation. Similarly, the choice of base is critical; a non-nucleophilic, sterically hindered base can minimize side reactions.
Analytical Chemistry and Detection Methodologies for Pentyl Ethylphosphonofluoridate
Chromatographic Techniques for Identification and Quantification
Chromatography, a cornerstone of separation science, is indispensable for the analysis of pentyl ethylphosphonofluoridate. By separating the compound from complex matrices, these methods enable its precise detection and measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) stands as a principal technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification.
Intact organophosphorus-based nerve agents can be analyzed and detected by GC-MS, with their mass spectra readily confirmed by comparison against established databases. For enhanced sensitivity, especially in complex biological samples like human serum, large-volume injection techniques can be employed. This approach allows for the introduction of a larger amount of the sample extract, leading to lower limits of detection. For instance, a study demonstrated that using a large-volume injection of 50 μL resulted in a 670-fold increase in sensitivity for sarin (B92409) (GB) compared to a standard 1 μL injection. This methodology has achieved low limits of detection (LOD), in the range of 15-75 pg/mL, for various methylphosphonofluoridates.
In forensic applications, GC-MS and the more specific GC-MS-MS (tandem mass spectrometry) are crucial for the unequivocal identification of nerve agent metabolites in biological samples, such as serum. The analysis of derivatized phosphonic acids, which are degradation products of nerve agents, by GC-MS is also a common strategy. For example, the analysis of tert-butyldimethylsilyl derivatives of seven different phosphonic acids has been described with detection limits below 5 pg.
Table 1: GC-MS Parameters for Analysis of Related Compounds
| Parameter | Value/Description | Reference |
| Column Type | Fused-silica capillary column (e.g., Hewlett Packard Ultra 2, 25 m × 0.32-mm i.d., 0.52-µm film thickness) | |
| Injection Mode | Splitless at 270°C | |
| Oven Temperature Program | 70°C to 300°C at 10°C/min | |
| Transfer Line Temperature | 250°C | |
| Ionization Mode | Electron Impact (EI) and Chemical Ionization (CI) |
Liquid Chromatography-Mass Spectrometry (LC-MS/ICP-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for polar, less volatile, or thermally unstable compounds. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. The eluent from the LC is then introduced into a mass spectrometer for detection and identification.
LC-MS is often the preferred method for the trace analysis of polar degradation products of nerve agents. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides rapid and sensitive analysis of nerve agent degradation analytes from various surfaces. This technique can achieve detection limits for wipe extracts as low as 0.013 ng/cm² for certain degradation products. The development of derivatization techniques, such as pentafluorobenzylation, further enhances the utility of LC-MS by improving the retention of highly hydrophilic compounds on reversed-phase columns and increasing detection sensitivity.
Inductively coupled plasma mass spectrometry (ICP-MS) can be coupled with gas chromatography (GC-ICPMS) for the highly sensitive, element-specific detection of phosphorus-containing compounds. The analysis of tert-butyldimethylsilyl derivatives of phosphonic acids by GC-ICPMS has demonstrated detection limits of less than 5 pg.
Table 2: LC-MS/MS Method Details for Related Analytes
| Parameter | Value/Description | Reference |
| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | |
| Sample Type | Wipe extracts from various surfaces | |
| Detection Limits | As low as 0.013 ng/cm² for pinacolyl methylphosphonate (B1257008) (PMPA) | |
| Derivatization | Pentafluorobenzylation for enhanced detection of degradation products |
Gas Chromatography-Atomic Emission Detection (GC-AED)
Gas chromatography-atomic emission detection (GC-AED) is a powerful analytical technique that provides elemental-specific detection. As the compounds elute from the GC column, they are passed through a high-energy microwave-induced helium plasma. This plasma atomizes the molecules and excites the atoms, which then emit light at characteristic wavelengths. By monitoring the emission wavelength specific to phosphorus, GC-AED can selectively detect and quantify phosphorus-containing compounds like this compound, even in the presence of co-eluting non-phosphorus compounds. This selectivity is a significant advantage for analyzing complex samples where matrix interference can be a problem for other detectors.
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods provide detailed structural information about molecules, complementing the separation and identification capabilities of chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile and powerful technique for elucidating the molecular structure of chemical compounds. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the detailed structural character
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy offers a sensitive approach for the detection of organophosphate compounds like this compound. One notable application involves the use of specifically engineered enzymes. Researchers have developed ligand-sensing fluorescent enzyme assays that utilize fluorescently labeled mutants of the acetylcholinesterase (AChE) enzyme. universityofcalifornia.edu These modified enzymes exhibit distinct shifts in their fluorescence wavelength when they bind with an organophosphate ligand. This change in fluorescence provides a direct and measurable signal for the presence of the compound. A key advantage of this type of assay is its ability to function without the need for additional reagents and to potentially distinguish between different types of organophosphates. universityofcalifornia.edu This technique can be integrated with other analytical methods, such as microarrays and capillary electrophoresis, for rapid and high-throughput screening of organophosphate-conjugated AChE. universityofcalifornia.edu
Biosensor Development for Phosphonofluoridate Detection
The development of biosensors represents a significant advancement in the detection of phosphonofluoridates and other organophosphate nerve agents. e3s-conferences.org These analytical devices are valued for their potential in providing rapid, sensitive, and often portable detection solutions. rsc.orgdntb.gov.ua Biosensors function by translating the interaction between a biological recognition element and the target analyte into a measurable signal. nih.gov For phosphonofluoridates, development has primarily focused on enzyme-based systems, which offer high specificity for this class of compounds. e3s-conferences.org
Enzyme-Based Biosensors and Their Principles
Enzyme-based biosensors are a cornerstone in the detection of phosphonofluoridates. e3s-conferences.org The two primary enzymes utilized are organophosphorus hydrolase (OPH) and cholinesterases, such as acetylcholinesterase (AChE). universityofcalifornia.eduacs.org
Organophosphorus Hydrolase (OPH)-Based Biosensors : OPH is an enzyme that catalyzes the hydrolysis of a range of organophosphorus compounds, including nerve agents like Sarin. acs.org This catalytic reaction breaks the P-F or P-O bond in the phosphonofluoridate, producing protons and other products. nih.govnih.gov The principle of detection is based on measuring the products of this enzymatic reaction. For instance, the generation of protons can be detected as a change in pH by a potentiometric electrode. nih.govnih.gov This direct detection of the hydrolysis event makes OPH-based sensors highly attractive, as they measure the substrate itself rather than an inhibitory effect. acs.org
Cholinesterase (ChE)-Based Biosensors : This class of biosensors operates on the principle of enzyme inhibition. Phosphonofluoridates are potent inhibitors of cholinesterase enzymes. In these sensors, the normal activity of immobilized AChE or butyrylcholinesterase (BuChE) is measured. e3s-conferences.orgacs.org When the sensor is exposed to a sample containing a phosphonofluoridate, the enzyme's activity is inhibited, leading to a decrease in the measured signal. While sensitive, these inhibition-based sensors can be affected by other inhibitors like carbamate (B1207046) pesticides and may involve more complex measurement and regeneration steps. acs.org A more advanced approach uses mutated AChE that changes its fluorescence properties upon binding to the organophosphate, allowing for direct detection. universityofcalifornia.edu
Advanced Sensor System Design and Performance
Modern biosensor research has produced a variety of sophisticated system designs with enhanced performance for detecting phosphonofluoridates and related compounds. These systems leverage different transduction methods to convert the biological recognition event into a quantifiable signal.
Potentiometric and Amperometric Biosensors : These electrochemical biosensors are common designs. A potentiometric microbial biosensor was developed by immobilizing E. coli cells that express OPH on their surface onto a pH electrode. nih.gov This system detects the pH change resulting from the enzymatic hydrolysis of organophosphates. nih.gov A flow injection amperometric biosensor (FIAB) incorporates an immobilized OPH enzyme reactor with an electrochemical flow-through detector to measure the hydrolysis products. acs.org
Fiber-Optic Biosensors : Optical biosensors provide an alternative to electrochemical detection. A fiber-optic microbial biosensor has been created using E. coli cells with surface-expressed OPH attached to a fiber-optic bundle. acs.org The system works by optically detecting the chromophoric products generated from the enzyme-catalyzed hydrolysis, allowing for the potential detection of different organophosphates in a mixture. acs.org
Surface Plasmon Resonance (SPR) Biosensors : SPR is a label-free optical detection technique that measures changes in the refractive index at a metal sensor surface. rsc.orgdntb.gov.ua This technology is highly sensitive and can monitor biomolecular interactions in real-time, making it suitable for detecting the binding of phosphonofluoridates to immobilized enzymes. e3s-conferences.orgrsc.org
The performance of these advanced sensor systems varies based on their design and operating conditions. Key performance indicators include sensitivity (limit of detection), response time, and stability.
| Biosensor Type | Principle | Analyte(s) | Limit of Detection (LOD) | Response Time | Reference |
|---|---|---|---|---|---|
| Potentiometric Enzyme Electrode | OPH Hydrolysis (pH change) | Paraoxon, Parathion | 2 µM | Not specified | nih.gov |
| Potentiometric Microbial Electrode | OPH Hydrolysis (pH change) | Paraoxon, Methyl Parathion | 2 µM | Not specified | nih.gov |
| Fiber-Optic Microbial Biosensor | OPH Hydrolysis (Optical) | Paraoxon, Parathion, Coumaphos | 3-5 µM | ~10 minutes | acs.org |
Sample Preparation and Matrix Effects in Analysis
The analysis of this compound is often complicated by the sample matrix, which includes all components of the sample other than the analyte itself. wikipedia.org These components can cause matrix effects, such as signal suppression or enhancement, which interfere with the accuracy of the results. wikipedia.orgchromatographyonline.com For instance, when analyzing environmental or biological samples, substances like dirt, oils, blood, or proteins can co-extract with the analyte and affect the measurement. whiterose.ac.uknih.gov
Effective sample preparation is crucial to minimize these matrix effects and isolate the analyte of interest. phenomenex.com Various techniques are employed, particularly for complex matrices encountered in environmental and forensic analysis.
| Technique | Principle | Application/Advantage | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Selectively retains analytes on a solid sorbent, which are then eluted with a solvent. | Commonly used to clean up complex samples like environmental and biological fluids before analysis. whiterose.ac.uknih.gov | whiterose.ac.ukphenomenex.comnih.gov |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids. | A classic and favored method for enriching analytes from aqueous samples. researchgate.net | phenomenex.comresearchgate.net |
| Gas Diffusion Microextraction (GDME) | A gas-permeable membrane separates the sample from a receiving solvent, allowing volatile analytes to pass through. | Reduces interferences from non-volatile matrix components like proteins and salts in biological samples (e.g., urine). nih.gov | nih.gov |
| Derivatization | Chemically modifies the analyte to make it more suitable for analysis (e.g., more volatile for GC-MS). | Used for analyzing degradation products of nerve agents, allowing for rapid derivatization in aqueous samples. researchgate.netdiva-portal.org | researchgate.netdiva-portal.org |
| QuEChERS | Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. Involves a salting-out extraction and dispersive SPE for cleanup. | Favored for its simplicity and speed in high-throughput labs analyzing complex food and environmental samples. phenomenex.com | phenomenex.com |
To account for remaining matrix effects, methods like using matrix-matched calibration standards or the standard addition method are often employed. wikipedia.orgnih.gov
Method Validation and Quality Assurance in Phosphonofluoridate Analysis
To ensure that analytical results are reliable, accurate, and reproducible, the methods used for phosphonofluoridate analysis must be rigorously validated. fas.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This involves evaluating several key performance characteristics.
Key parameters for method validation include:
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. nih.govnih.gov
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., intra-batch for repeatability, inter-batch for intermediate precision). nih.govnih.gov
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Quality assurance programs, often guided by international standards like those from the Organisation for the Prohibition of Chemical Weapons (OPCW), ensure that laboratories maintain the capability to produce high-quality, defensible data for treaty verification and forensic purposes. researchgate.netfas.org
| Parameter | Observed Value/Range | Matrix | Method | Reference |
|---|---|---|---|---|
| Linearity (R²) | 0.996–0.999 | Plasma & Breast Milk | GC-FPD | nih.gov |
| Accuracy (Recovery) | 59.4% – 94.0% | Plasma & Breast Milk | GC-FPD | nih.gov |
| Accuracy (Recovery) | 85.8% – 102% | Powdered Hair | SPE-LC-MS/MS | nih.gov |
| Intra-batch Precision (RSD) | 2.3% – 18.9% | Plasma & Breast Milk | GC-FPD | nih.gov |
| Inter-batch Precision (RSD) | 5.8% – 19.5% | Plasma & Breast Milk | GC-FPD | nih.gov |
| Method Detection Limit (MDL) | 0.18–1.36 ng/mL | Plasma | GC-FPD | nih.gov |
| Method Detection Limit (MDL) | 0.114–0.796 ng/g | Powdered Hair | SPE-LC-MS/MS | nih.gov |
Decontamination and Degradation Chemistry of Pentyl Ethylphosphonofluoridate
Chemical Decontamination Strategies
Chemical methods for the decontamination of Pentyl ethylphosphonofluoridate and its analogs primarily rely on reactions that cleave the phosphoester or phosphonofluoridate bonds. nih.govresearchgate.net These strategies can be broadly categorized into hydrolytic, oxidative, and nucleophilic approaches.
Hydrolytic Deactivation Reagents
Hydrolysis is a fundamental mechanism for the detoxification of organophosphorus nerve agents. researchgate.net This process involves the reaction with water, often facilitated by acidic or alkaline conditions, to break the P-F bond.
Alkaline hydrolysis is particularly effective for G-series agents and by extension, for this compound. researchgate.netdrdo.gov.in Solutions such as aqueous sodium hydroxide (B78521) can be used for the neutralization of sarin (B92409) (GB), a related G-agent. researchgate.net A formulation known as super tropical bleach (STB), which is a mixture of calcium hypochlorite (B82951) and sodium hydroxide, is effective in decontaminating G-series agents. researchgate.net The hypochlorite ion in STB can act as a catalyst in the hydrolysis reaction. researchgate.net However, these strong alkaline solutions are often corrosive, limiting their use on sensitive equipment or for personnel decontamination. drdo.gov.in
| Reagent/Formulation | Composition | Mechanism | Efficacy Notes |
| Aqueous NaOH | Sodium hydroxide in water | Alkaline Hydrolysis | Effective for sarin (GB) destruction. researchgate.net |
| Super Tropical Bleach (STB) | 93% Calcium hypochlorite, 7% Sodium hydroxide | Catalytic Alkaline Hydrolysis | Effective for G-series agents, but corrosive. researchgate.net |
| German Emulsion | Calcium hypochlorite, tetrachloroethylene, emulsifier, water | Hydrolysis | Modern decontaminant. drdo.gov.in |
Oxidative Decontaminants
Oxidative methods provide an alternative route for the degradation of organophosphorus compounds. These methods often generate highly reactive species that can break down the agent into less harmful substances.
Some metal oxide nanoparticles have been shown to catalyze the degradation of organophosphates through oxidation. acs.org For instance, magnesium oxide-carbon hybrid nanocomposites can generate superoxide (B77818) and hydroxyl radicals on their surface, which then degrade the organophosphate by cleaving phosphorus-oxygen bonds. acs.org While direct studies on this compound are not prevalent, the principles of oxidative degradation of the organophosphorus structure are applicable. Oxidative stress has been identified as a consequence of organophosphate toxicity, indicating the susceptibility of these compounds to oxidative processes. nih.gov
| Decontaminant Type | Example | Mechanism of Action |
| Metal Oxide Nanoparticles | MgO-carbon hybrid nanocomposites | Generation of reactive oxygen species (superoxide, hydroxyl radicals) that cleave P-O bonds. acs.org |
Nucleophilic Scavenging Agents
Nucleophilic scavengers are compounds that can react with and neutralize organophosphorus agents by attacking the electrophilic phosphorus center, leading to the displacement of the fluoride (B91410) leaving group. researchgate.net This approach is central to the action of many antidotes and decontaminants.
Various molecular scaffolds, including those with oxime or hydroxamic acid cores, have been designed as effective chemical decontaminants for organophosphates. rsc.org These α-nucleophile scaffolds have shown greater efficiency in some cases than standard decontaminants for topical applications. rsc.org For instance, certain potassium and diethylammonium (B1227033) salts of acetohydroxamic acid have demonstrated significant activity in hydrolyzing V-type nerve agents, a related class of organophosphorus compounds. researchgate.net While developed for other agents, the principle of nucleophilic attack on the phosphorus center is directly relevant to the decontamination of this compound.
| Scavenger Type | Core Moiety | Target Application |
| α-Nucleophile Scaffolds | Pyridinium aldoxime (PAM), Hydroxamic acid (HA) | Topical decontamination of organophosphates. rsc.org |
| Hydroxamic Acid Salts | Acetohydroxamic acid (AHA) | Hydrolysis of V-type nerve agents. researchgate.net |
Enzymatic Degradation and Bioremediation Approaches
Bioremediation offers an environmentally friendly and highly specific alternative to chemical decontamination. nih.govnih.gov This approach utilizes enzymes that can catalytically hydrolyze organophosphorus compounds, including nerve agents and their analogs, into non-toxic products. nih.gov
Phosphotriesterase (PTE) Catalyzed Hydrolysis
Phosphotriesterases (PTEs) are a group of enzymes that have been extensively studied for their ability to hydrolyze a broad range of organophosphates. nih.govnih.gov The enzyme originally isolated from Pseudomonas diminuta and Flavobacterium sp. is particularly efficient. nih.gov PTEs are metalloenzymes, typically containing two divalent metal ions (often zinc) in their active site, which are crucial for catalysis. nih.gov
The catalytic mechanism involves a nucleophilic attack on the phosphorus center of the organophosphate by a hydroxide ion bridged between the two metal ions in the enzyme's active site. core.ac.uk This process leads to the cleavage of the P-F bond in compounds like this compound, resulting in its detoxification. nih.gov PTEs have demonstrated activity against various G-type nerve agents, including sarin (GB), soman (B1219632) (GD), and cyclosarin (B1206272) (GF). acs.orgnih.gov
| Enzyme | Source Organism | Catalytic Activity |
| Phosphotriesterase (PTE) | Pseudomonas diminuta, Flavobacterium sp. | Hydrolyzes a wide range of organophosphates, including G-type nerve agents. nih.gov |
| Organophosphate Hydrolase (OpdA) | Agrobacterium radiobacter | Inactivates G-type nerve agents like tabun, sarin, and soman. nih.gov |
Enzyme Engineering for Enhanced Phosphonofluoridate Degradation
While wild-type PTEs exhibit catalytic activity against organophosphonofluoridates, their efficiency can be significantly improved through protein engineering. nih.govtamu.edu Techniques such as directed evolution and site-directed mutagenesis have been employed to create enzyme variants with enhanced catalytic rates and altered substrate specificity. acs.orgtamu.edu
Researchers have successfully engineered PTE variants with dramatically increased activity towards the more toxic stereoisomers of G-type nerve agents. acs.orgnih.gov For example, a mutant designated H254G/H257W/L303T was found to hydrolyze an analog of the most toxic stereoisomer of soman nearly 1000 times faster than the wild-type enzyme. nih.govacs.org Another variant, H257Y/L303T (YT), has been identified as the most proficient enzyme for the detoxification of G-type nerve agents reported to date, with kcat/Km values in the range of 10^5 to 10^6 M⁻¹s⁻¹. acs.orgnih.gov These engineered enzymes hold great promise for use in bioremediation and as bioscavengers. nih.govnih.gov
| PTE Variant | Mutations | Enhancement |
| H254G/H257W/L303T | H254G, H257W, L303T | ~1000-fold increased activity for a soman analog. nih.govacs.org |
| H257Y/L303T (YT) | H257Y, L303T | High proficiency for G-type nerve agents (GB, GD, GF). acs.orgnih.gov Up to 15,000-fold improvement for some enantiomers. mdpi.com |
Biocatalytic Mechanisms of Phosphonofluoridate Detoxification
The detoxification of organophosphorus compounds, including phosphonofluoridates like this compound, can be achieved through biocatalytic processes utilizing specific enzymes. These enzymes offer an environmentally friendly alternative to traditional chemical decontamination methods by catalyzing the hydrolysis of the toxic compounds into less harmful substances. mdpi.com The primary mechanism of this enzymatic detoxification is the hydrolysis of the phosphorus-fluorine (P-F) bond, a key linkage in G-type nerve agents and related compounds. mdpi.comtamu.edu
Several enzymes, designated as phosphotriesterases (PTEs), have been identified and extensively studied for their ability to degrade these toxic agents. tamu.edunih.gov These enzymes exhibit significant rate enhancements for the hydrolysis of organophosphates compared to non-catalyzed chemical hydrolysis. mdpi.com
Key Enzymes in Phosphonofluoridate Biocatalysis:
Organophosphate Hydrolase (OPH) or Phosphotriesterase (PTE): Originally isolated from soil bacteria such as Pseudomonas diminuta and Agrobacterium radiobacter (where it is known as OpdA), PTE is a highly efficient enzyme. nih.govnih.gov It is a zinc-dependent metalloenzyme that functions via a binuclear metal center in its active site. tamu.edunih.gov PTE has demonstrated broad substrate specificity, effectively hydrolyzing a range of organophosphate pesticides and nerve agents. tamu.edu
Organophosphorus Acid Anhydrolase (OPAA): Found in various microorganisms, including Alteromonas sp., OPAA is another potent enzyme for detoxifying phosphonofluoridates. mdpi.com OPAA from Alteromonas sp. JD6.5 and other related strains requires a divalent manganese ion (Mn²⁺) for maximal activity and operates optimally at a pH between 7.5 and 8.5. mdpi.com It shows a high level of hydrolytic activity against compounds with P-F bonds, such as Sarin and Soman, while having minimal activity against those with P-O or P-S bonds. mdpi.com
Diisopropyl Fluorophosphatase (DFPase): This enzyme, also classified as an OPAA, has been isolated from organisms like the squid Loligo vulgaris. It effectively catalyzes the hydrolysis of diisopropyl fluorophosphate (B79755) and other G-type nerve agents. mdpi.com
The catalytic efficiency and substrate specificity of these naturally occurring enzymes can be further enhanced through protein engineering. Techniques like site-directed mutagenesis have been used to modify the active sites of enzymes like PTE, resulting in new variants with significantly improved catalytic activity and altered stereoselectivity towards specific nerve agent stereoisomers. mdpi.comnih.govnih.gov
Below is an interactive data table summarizing the characteristics of key enzymes involved in phosphonofluoridate detoxification.
Enzymes for Phosphonofluoridate Detoxification
| Enzyme | Common Source | Metal Cofactor(s) | Optimal pH | Key Substrates |
|---|---|---|---|---|
| Phosphotriesterase (PTE/OPH) | Pseudomonas diminuta | Zn²⁺, Co²⁺ | ~7.0-9.0 | Paraoxon, Sarin, Soman, VX tamu.edutamu.edunih.gov |
| Organophosphorus Acid Anhydrolase (OPAA) | Alteromonas sp. JD6.5 | Mn²⁺ | 7.5-8.5 mdpi.com | Soman, Sarin, Tabun, DFP mdpi.com |
| Organophosphate-degrading agent (OpdA) | Agrobacterium radiobacter | Fe-Zn (Co²⁺ supplement enhances) nih.gov | Not Specified | Tabun, Sarin, Ethyl Sarin nih.govnih.gov |
| Diisopropyl Fluorophosphatase (DFPase) | Loligo vulgaris | Not Specified | Not Specified | G-type nerve agents, DFP mdpi.com |
Formation and Analysis of Degradation Products in Decontamination Processes
The decontamination of this compound, like other G-series nerve agents, primarily proceeds through hydrolysis. This chemical process breaks the covalent bond between the phosphorus atom and the fluoride leaving group. The primary hydrolysis product of this compound is ethyl pentylphosphonic acid (EPPA). This resulting phosphonic acid is significantly less toxic than the parent compound. spectroscopyonline.comwaters.com Subsequent, much slower hydrolysis can cleave the ester bond, leading to the formation of ethylphosphonic acid (EPA).
The accurate identification and quantification of these degradation products are crucial for verifying the efficacy of decontamination procedures and for forensic analysis. nih.gov However, the degradation products, being alkyl phosphonic acids, are highly polar, non-volatile, and often lack a strong chromophore, which presents analytical challenges. spectroscopyonline.com
To overcome these challenges, a variety of sophisticated analytical techniques are employed:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. Due to the non-volatile nature of the alkyl phosphonic acid degradation products, a derivatization step is necessary before GC analysis. spectroscopyonline.comdntb.gov.ua Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create more volatile tert-butyl dimethylsilyl (TBDMS) esters, is a common approach. spectroscopyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing polar, non-volatile compounds directly from aqueous samples, often eliminating the need for derivatization. spectroscopyonline.comwaters.com Techniques such as electrospray ionization (ESI) are commonly used to interface the liquid chromatograph with the mass spectrometer. waters.com Reversed-phase ion-pairing chromatography can also be used to improve the separation of these anionic degradation products. spectroscopyonline.com
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This method is particularly effective for separating highly hydrophilic anions like alkyl methylphosphonic acids from complex matrices such as biological fluids. nih.gov It offers high sensitivity and can achieve low detection limits. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As an element-specific detection technique, ICP-MS can be coupled with chromatography (LC-ICP-MS or GC-ICP-MS) to provide highly sensitive and selective detection of phosphorus-containing compounds. spectroscopyonline.com This is especially useful for trace analysis in complex environmental or biological samples. spectroscopyonline.com
The following interactive table details the primary degradation products and the analytical methods used for their detection.
Degradation Products and Analytical Methods
| Degradation Product | Parent Compound | Analytical Technique | Key Features/Requirements |
|---|---|---|---|
| Ethyl Pentylphosphonic Acid (EPPA) | This compound | GC-MS | Requires derivatization to increase volatility spectroscopyonline.comdntb.gov.ua |
| Ethylphosphonic Acid (EPA) | This compound (secondary product) | LC-MS / LC-ESI-MS | Direct analysis of aqueous samples, high sensitivity waters.com |
| Alkyl Phosphonic Acids (general) | Organophosphorus Nerve Agents | IC-MS/MS | Good for highly hydrophilic compounds in biological fluids nih.gov |
| Organophosphorus Compounds | Organophosphorus Nerve Agents | LC-ICP-MS | Element-specific (Phosphorus) detection, ultra-trace analysis spectroscopyonline.com |
Material-Based Decontamination Technologies (e.g., Metal-Organic Frameworks)
In recent years, advanced materials have been developed for the rapid and effective decontamination of chemical warfare agents. Among the most promising are Metal-Organic Frameworks (MOFs), which are highly porous, crystalline materials constructed from metal-ion nodes and organic linker molecules. nih.gov Their exceptionally large surface areas and tunable chemical functionalities make them excellent candidates for both adsorbing and catalytically destroying toxic chemicals like this compound. nih.govnih.gov
Zirconium-based MOFs (Zr-MOFs) have demonstrated remarkable efficacy in the catalytic hydrolysis of organophosphorus nerve agents. nih.govacs.orgnih.gov The mechanism relies on the strong Lewis acidity of the Zr(IV) ions in the MOF's metal-oxo clusters, which serve as the active catalytic sites. acs.org These Lewis acid sites coordinate with the phosphoryl oxygen of the nerve agent, activating the phosphorus center for nucleophilic attack by water or a hydroxide ion, leading to the cleavage of the P-F bond. usna.edu
Several Zr-MOFs have been extensively studied for this application:
UiO-66 and its derivatives (UiO-67, UiO-68): The UiO (University of Oslo) series of MOFs are known for their exceptional chemical and thermal stability. UiO-66 and its functionalized variants have shown high catalytic activity for nerve agent hydrolysis. nih.govusna.edu
MOF-808: This MOF possesses a more open structure with more accessible active sites compared to UiO-66, which can lead to enhanced catalytic performance. nih.gov
NU-1000: Characterized by its large pores and high density of Zr₆ nodes, NU-1000 is another highly effective catalyst for the degradation of nerve agents and their simulants. nih.gov
A critical factor for achieving rapid and catalytic turnover is the presence of a base. The hydrolysis reaction produces acidic phosphonic acid byproducts that can bind to the active sites and "poison" the catalyst. rsc.org Basic conditions, often achieved by using buffer solutions or incorporating basic functional groups (e.g., amines) into the MOF structure or composite material, are necessary to neutralize the acid and regenerate the catalytic sites. acs.orgrsc.orgrsc.org To overcome the practical limitations of using volatile liquid bases, researchers have developed solid-state systems by integrating non-volatile polymeric bases, such as polyethylenimine (PEI), with the MOF. acs.org These MOF-polymer composites can be incorporated into textiles, creating self-decontaminating fabrics for protective gear. acs.orgdtic.mil
The interactive table below summarizes prominent MOFs used for nerve agent decontamination.
Metal-Organic Frameworks for Nerve Agent Decontamination
| MOF | Metal Node | Key Feature | Performance Note |
|---|---|---|---|
| UiO-66 | Zirconium (Zr) | High chemical and thermal stability nih.govusna.edu | Effective catalyst, often requires basic buffer for optimal activity researchgate.net |
| UiO-67 / UiO-68 | Zirconium (Zr) | Larger pores than UiO-66, allowing access for bulkier molecules usna.edu | UiO-68 showed rapid hydrolysis of nerve agent simulants usna.edu |
| MOF-808 | Zirconium (Zr) | More accessible active sites than UiO-66 rsc.orgdigitellinc.com | Highly active for organophosphate hydrolysis, especially with amine functionalization rsc.orgrsc.org |
| NU-1000 | Zirconium (Zr) | Very large pores and high density of catalytic nodes nih.gov | Demonstrates extremely fast hydrolysis of nerve agent simulants nih.gov |
Environmental Persistence and Transformation of Pentyl Ethylphosphonofluoridate
Environmental Fate Modeling for Organophosphorus Compounds
Environmental fate models are instrumental in predicting the distribution and persistence of organophosphorus compounds like Pentyl ethylphosphonofluoridate. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its behavior in soil, water, and air. Key properties influencing the environmental fate of organophosphorus compounds include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) osti.gov.
For many organophosphorus compounds, particularly those with military applications, evaporation and hydrolysis are considered the primary determinants of persistence osti.gov. Fate models often rely on first-order kinetics to describe the degradation processes osti.gov. However, the polar nature of many organophosphorus compounds means that the ionic content of the surrounding media can significantly influence reaction rates, a factor that is not always fully accounted for in standard models osti.gov.
Multimedia environmental fate models can be employed to understand the transport and partitioning of these chemicals across different environmental compartments. These models can help in predicting the long-range transport potential and identifying environmental sinks where the compound or its transformation products might accumulate. For instance, models have been used to estimate that a significant percentage of organophosphate esters (OPEs) released into the environment can be transported via water, with chlorinated OPEs being particularly mobile due to their persistence and higher solubility.
It is important to note that while these models provide valuable estimations, their accuracy is dependent on the quality of the input data. For many novel or less-studied compounds like this compound, specific experimental data on degradation rates and partitioning behavior may be limited, necessitating the use of data from structurally similar compounds as surrogates.
Chemical Stability in Environmental Matrices (Soil, Water, Air)
The stability of this compound in environmental matrices such as soil, water, and air is dictated by its inherent chemical properties and the specific conditions of each environment.
Soil: The persistence of organophosphorus compounds in soil is highly variable and depends on factors such as soil type, organic matter content, pH, temperature, and microbial activity. While some organophosphorus pesticides can persist in soil for 60 to 120 days, this can be extended under certain conditions. Adsorption to soil particles can play a significant role in the persistence of these compounds, potentially making them less available for microbial degradation but also reducing their mobility researchgate.net. For phosphonic acids, which are potential degradation products, adsorption is influenced by soil mineralogy and the presence of metal oxides researchgate.net. As an inorganic acid, phosphonic acid itself is expected to have a low potential to adsorb to soil and sediment santos.com.
Water: In aqueous environments, the primary abiotic degradation pathway for many organophosphorus compounds containing a P-F bond is hydrolysis osti.govnih.gov. The rate of hydrolysis is highly dependent on pH and temperature. For instance, the nerve agent Sarin (B92409) (O-isopropyl methylphosphonofluoridate), which is structurally similar to this compound, has a half-life of 5.4 hours at neutral pH and room temperature nih.gov. This rate increases significantly under alkaline conditions, with the half-life decreasing to 15 minutes at a pH of 9 nih.gov. Soman (B1219632) (O-pinacolyl methylphosphonofluoridate), another structural analog, is more persistent, with a half-life of about 1200 minutes (20 hours) in water at pH 8 e3s-conferences.org. The presence of other ions, such as hypochlorite (B82951), can catalyze the hydrolysis of these compounds, dramatically reducing their persistence e3s-conferences.orge3s-conferences.org.
Air: In the atmosphere, organophosphorus compounds can be degraded through photolysis and reaction with hydroxyl radicals. The volatility of the compound will determine its partitioning between the gas and particulate phases, which in turn affects its atmospheric lifetime and potential for long-range transport. For many organophosphate esters, atmospheric transport is a significant route of environmental distribution nih.gov.
The following table summarizes the expected stability of this compound in different environmental matrices based on the behavior of analogous compounds.
| Environmental Matrix | Key Factors Influencing Stability | Expected Persistence (Qualitative) |
| Soil | Adsorption to organic matter and clay particles, microbial activity, pH, temperature. | Moderate to high, depending on soil properties. |
| Water | pH, temperature, presence of catalytic ions. | Low to moderate, with faster degradation in alkaline conditions. |
| Air | Photolysis, reaction with hydroxyl radicals, vapor pressure. | Low to moderate, subject to atmospheric conditions. |
Pathways of Abiotic Transformation in the Environment
The primary pathway for the abiotic transformation of this compound in the environment is expected to be hydrolysis. This process involves the cleavage of the phosphorus-fluorine (P-F) bond by water.
The general mechanism for the hydrolysis of organophosphorus compounds with a P-F bond in neutral or alkaline conditions involves a nucleophilic attack of a hydroxide (B78521) ion or water molecule on the phosphorus center, leading to the displacement of the fluoride (B91410) ion nih.gov. In acidic conditions, the mechanism can be more complex.
The hydrolysis of this compound is expected to yield two primary products: Ethylphosphonic acid and n-pentanol. The fluoride ion is released into the aqueous medium.
Hydrolysis Reaction: CH₃CH₂P(O)(F)O(CH₂)₄CH₃ + H₂O → CH₃CH₂P(O)(OH)OH + CH₃(CH₂)₄OH + HF
This reaction leads to the formation of less toxic and generally more water-soluble products.
Another potential abiotic transformation pathway, particularly in the atmosphere, is photolysis. Direct photolysis can occur if the compound absorbs light in the solar spectrum. Indirect photolysis can also occur through reactions with photochemically generated species such as hydroxyl radicals. For many organophosphate esters, photolytic degradation pathways can be complex, involving the shortening of ethylene oxide side chains and oxidation of alkyl chains, leading to a variety of intermediate products.
Persistent Transformation Products and Their Chemical Characterization
The abiotic transformation of this compound is expected to result in the formation of more persistent degradation products. The primary and most stable transformation product is likely to be Ethylphosphonic acid .
Ethylphosphonic acid (EPA) is a phosphonic acid that is characterized by a stable carbon-phosphorus (C-P) bond. This bond is resistant to hydrolysis, making EPA significantly more persistent in the environment than the parent compound nih.gov. Phosphonic acids are known for their ability to chelate metal ions and can persist in soil and water for extended periods santos.comnih.gov. The environmental fate of ethylphosphonic acid will be governed by its sorption to soil and sediment, which is pH-dependent, and its potential for slow biodegradation by microorganisms capable of cleaving the C-P bond.
The other initial transformation product, n-pentanol , is a simple alcohol that is readily biodegradable and not considered a persistent environmental contaminant.
The chemical characterization of these transformation products in environmental samples would typically be carried out using advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of organophosphorus compounds and their degradation products spectroscopyonline.commdpi.com. For the analysis of the non-volatile and polar phosphonic acids, derivatization is often required to improve their chromatographic behavior in GC-MS analysis nih.gov.
The table below provides a summary of the expected persistent transformation products and their key chemical characteristics.
| Transformation Product | Chemical Formula | Key Chemical Properties | Analytical Characterization Methods |
| Ethylphosphonic acid | C₂H₇O₃P | High water solubility, stable C-P bond, low volatility. | LC-MS, GC-MS (with derivatization). |
Theoretical and Computational Chemistry Studies on Pentyl Ethylphosphonofluoridate
Quantum Chemical Calculations of Electronic Structure
Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI) are often employed. These calculations would reveal key information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity. The distribution of electron density and the electrostatic potential surface would highlight the electrophilic and nucleophilic sites within the molecule, particularly the phosphorus center, which is known to be highly reactive in this class of compounds.
Density Functional Theory (DFT) for Reaction Mechanisms
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions due to its balance of accuracy and computational cost. For Pentyl ethylphosphonofluoridate, DFT calculations would be instrumental in investigating its hydrolysis and its reactions with biological nucleophiles, such as the active site of acetylcholinesterase.
These studies would involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation barriers. For instance, the reaction with a water molecule or a hydroxyl ion would be modeled to understand the hydrolysis mechanism, which is a key degradation pathway for organophosphorus compounds. Similarly, the reaction with a model of the serine hydroxyl group found in the active site of acetylcholinesterase would provide insights into its mechanism of inhibition. Such calculations can elucidate the step-by-step process of bond formation and breakage.
Thermochemical Property Prediction and Bond Dissociation Energies
The prediction of thermochemical properties, such as the enthalpy of formation, and the calculation of bond dissociation energies (BDEs) are critical for assessing the stability and reactivity of this compound. These values can be computed using various computational methods, including high-level ab initio methods and DFT.
Table 1: Predicted Thermochemical Data for a Representative Ethylphosphonofluoridate Analog
| Property | Predicted Value (kcal/mol) | Method |
| Enthalpy of Formation (gas phase) | -185.5 | G3MP2 |
| P-F Bond Dissociation Energy | 115.2 | B3LYP/6-311+G(d,p) |
| P-OEt Bond Dissociation Energy | 95.8 | B3LYP/6-311+G(d,p) |
Note: This table presents hypothetical data for a related ethylphosphonofluoridate to illustrate the type of information obtained from such calculations. Specific data for this compound is not available.
Molecular Dynamics Simulations of Enzyme-Phosphonofluoridate Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a small molecule like this compound and a large biological macromolecule, such as an enzyme. These simulations can provide a detailed picture of the binding process, the conformational changes in both the inhibitor and the enzyme, and the factors that govern the stability of the enzyme-inhibitor complex.
In the context of this compound, MD simulations would typically be used to study its interaction with acetylcholinesterase (AChE), its primary biological target. The simulation would start with the inhibitor placed near the active site of the enzyme, and its trajectory would be followed over time. These simulations can reveal the key amino acid residues involved in binding and the formation of the covalent bond between the phosphorus atom and the active site serine. Such studies are crucial for understanding the molecular basis of toxicity and for the design of potential antidotes.
Table 2: Key Interacting Residues in Enzyme-Phosphonofluoridate Complex (Hypothetical)
| Enzyme | Key Interacting Residues | Type of Interaction |
| Acetylcholinesterase | Ser203, His447, Glu334 | Covalent bond, Hydrogen bonding |
| Trp86, Tyr337 | Hydrophobic interactions |
Note: This table is a hypothetical representation of the output from an MD simulation for a generic phosphonofluoridate, as specific data for this compound is not available.
Structure Reactivity Relationships in Phosphonofluoridate Chemistry
Impact of Alkyl and Alkoxy Substituents on Reaction Kinetics
The nature of the alkyl and alkoxy groups attached to the phosphorus atom in phosphonofluoridates plays a crucial role in determining their reactivity, particularly as inhibitors of acetylcholinesterase (AChE). The size, shape, and electronic properties of these substituents influence the rates of phosphorylation of the enzyme's active site.
The length and branching of the alkoxy group (the O-alkyl chain) significantly affect the bimolecular rate constant (kᵢ) of AChE inhibition. Generally, an increase in the length of a linear alkyl chain can lead to enhanced binding affinity within the active site of AChE, up to an optimal length. This is often attributed to more favorable hydrophobic interactions with the enzyme's gorge. For instance, studies on homologous series of organophosphorus compounds have shown that increasing the alkyl chain length from methyl to hexyl can result in a substantial increase in the rate of AChE inhibition. However, excessively long or bulky alkyl groups can hinder the proper positioning of the molecule within the active site, leading to a decrease in inhibitory potency.
The relationship between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors is influenced by both the reactivity of the compound and steric effects. who.int The inhibition process involves the formation of a complex between the inhibitor and the enzyme, followed by phosphorylation of the enzyme's active site. who.int
Quantitative structure-activity relationship (QSAR) studies have been employed to model and predict the inhibitory potency of organophosphates. These models often reveal that descriptors related to the electronic properties of the molecule, such as the HOMO-LUMO energy gap, and steric factors are significant predictors of activity.
Table 1: Illustrative Bimolecular Rate Constants (kᵢ) for the Inhibition of Human AChE by a Homologous Series of O-Alkyl Ethylphosphonofluoridates
| Alkoxy Group (R in EtP(O)(F)OR) | Bimolecular Rate Constant (kᵢ, M⁻¹min⁻¹) |
|---|---|
| Methyl | 1.2 x 10⁵ |
| Ethyl | 5.0 x 10⁵ |
| Propyl | 1.5 x 10⁶ |
| Butyl | 4.0 x 10⁶ |
| Pentyl | 8.5 x 10⁶ |
| Hexyl | 1.2 x 10⁷ |
| Heptyl | 9.0 x 10⁶ |
The data illustrates a general trend where the rate of inhibition increases with the length of the alkyl chain, peaking around the hexyl or heptyl group, after which steric hindrance may lead to a decrease in activity. The pentyl group in "Pentyl ethylphosphonofluoridate" represents a point of high reactivity within this series.
Stereochemical Influences on Chemical Reactivity and Enzyme Interaction
Phosphonofluoridates such as "this compound" possess a chiral phosphorus center, meaning they can exist as two enantiomers (Rₚ and Sₚ). The spatial arrangement of the substituents around the phosphorus atom has a profound impact on their interaction with enzymes, which are themselves chiral macromolecules. This stereoselectivity is a hallmark of the inhibition of acetylcholinesterase by organophosphorus compounds.
The active site of AChE is a highly structured environment with specific subsites that interact with the inhibitor. These include the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The differential binding of the enantiomers to these sites leads to significant differences in their inhibitory potency. Typically, one enantiomer will fit more snugly into the active site, leading to a much faster rate of phosphorylation than the other. For many nerve agents and related phosphonofluoridates, the Sₚ enantiomer is the more potent inhibitor of AChE.
The stereochemical outcome of the inhibition reaction, meaning whether the reaction proceeds with inversion or retention of configuration at the phosphorus atom, is dependent on the structure of the inhibitor. nih.gov Studies with various enantiomeric organophosphorus compounds have demonstrated that the enzyme can exhibit a high degree of stereospecificity. For example, the inhibition of AChE by the enantiomers of O,S-diethyl phenylphosphonothioate showed that the S-isomer was significantly more active against human AChE. nih.gov
Furthermore, the process of "aging," a dealkylation reaction of the phosphonylated enzyme that renders it resistant to reactivation by oximes, can also be stereospecific. Research on enantiomeric cycloheptyl and isopropyl methylphosphonyl thiocholines showed that aging of the inhibited AChE occurred exclusively for the conjugate formed from the Sₚ-enantiomer.
The table below summarizes the typical stereochemical preferences observed in the inhibition of AChE by chiral phosphonofluoridates.
Table 2: Stereochemical Influence on the Inhibition of Acetylcholinesterase
| Property | Rₚ-Enantiomer | Sₚ-Enantiomer | General Observation |
|---|---|---|---|
| AChE Inhibition Rate | Lower | Higher | The Sₚ enantiomer is often the more potent inhibitor due to a better fit in the AChE active site. |
| Binding Affinity (Kᴅ) | Weaker | Stronger | The more potent enantiomer typically exhibits a lower dissociation constant. |
| Rate of Aging | Slower or negligible | Faster | The dealkylation process can be highly dependent on the stereochemistry of the phosphonyl-enzyme conjugate. |
Analogues and Derivatives for Mechanistic Elucidation
To understand the detailed mechanism of action of phosphonofluoridates like "this compound," scientists often synthesize and study a variety of analogues and derivatives. By systematically altering the structure of the molecule and observing the resulting changes in reactivity and biological activity, researchers can infer the roles of different functional groups.
Commonly studied analogues include compounds where the ethyl or pentyl group is replaced with other alkyl chains of varying length and branching. This helps to map the steric and hydrophobic requirements of the enzyme's active site, as discussed in section 8.1.
Another important class of analogues involves the substitution of the fluorine atom with other leaving groups (e.g., p-nitrophenoxy, thiocholine). The nature of the leaving group significantly influences the electrophilicity of the phosphorus atom and thus the rate of the initial phosphorylation reaction. Comparing the reactivity of a series of compounds with different leaving groups can provide insights into the transition state of the inhibition reaction.
Furthermore, the synthesis of isotopically labeled compounds (e.g., with ¹³C, ¹⁵N, or ³¹P) allows for the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure of the enzyme-inhibitor complex and to follow the course of the reaction in real-time.
The use of substrate analogues has also been instrumental in studying the enzyme-catalyzed detoxification of organophosphate nerve agents. By creating less toxic analogues, researchers can safely investigate the stereoselectivity and catalytic activity of enzymes involved in breaking down these compounds.
The following table lists some examples of analogues and derivatives of "this compound" and their typical applications in mechanistic studies.
Table 3: Analogues and Derivatives for Mechanistic Studies
| Analogue/Derivative Type | Structural Modification | Purpose of Study |
|---|---|---|
| Homologous Series | Variation of the O-alkyl chain length (e.g., methyl, propyl, hexyl) | To determine the effect of alkyl chain length on binding affinity and reaction kinetics. |
| Leaving Group Variants | Replacement of fluorine with groups like -CN, -O-Aryl, -S-Aryl | To investigate the influence of the leaving group on the rate of phosphorylation. |
| Isotopically Labeled | Incorporation of stable isotopes (e.g., ¹³C, ³¹P) | To study the enzyme-inhibitor complex and reaction mechanism using spectroscopic methods like NMR. |
| Chiral Analogs | Synthesis of pure enantiomers (Rₚ and Sₚ) | To elucidate the stereochemical requirements of the enzyme's active site and the stereospecificity of the inhibition and aging processes. |
| Thioate Analogues | Replacement of the P=O bond with a P=S bond | To study the effect of the electronic and steric properties of the phosphoryl center on reactivity. |
Future Research Directions in Pentyl Ethylphosphonofluoridate Chemistry
Development of Novel Synthetic Methodologies
While the fundamental synthesis of organophosphorus compounds is well-established, future research aims to develop methodologies that are safer, more efficient, and allow for the creation of specific analogs for research purposes. The classical approach often involves the use of highly reactive and hazardous precursors. Modern synthetic chemistry offers pathways to mitigate these risks and improve control over the reaction process.
Future synthetic strategies are likely to focus on:
Convergent Synthesis: Pseudo four-component condensation reactions represent an efficient and convergent approach. This method could be adapted for phosphonofluoridates, combining the construction of the core aminoalkylphosphonic acid structure and the formation of the phosphonamidate bond in a single, one-pot process from simpler, commercially available chemicals. mdpi.com
Phosphonylation and Oxidation: A promising route involves the phosphinylation of appropriate amino esters with N-protected aminoalkylphosphonochloridites, followed by a controlled oxidation step. mdpi.com This multi-step, one-pot procedure could offer better control and higher yields for specific target molecules. mdpi.com
Catalytic Methods: The use of catalytic reduction, a convenient method for laboratory-scale synthesis of related compounds like ethyl p-aminobenzoate, could be explored for the synthesis of precursors to pentyl ethylphosphonofluoridate. orgsyn.org Developing catalytic processes would reduce the need for stoichiometric reagents, which are often hazardous. orgsyn.org
Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, commonly used for peptides, could allow for the safer handling of intermediates and simplification of purification processes.
Research in this area is crucial for producing high-purity standards for detector calibration and for synthesizing less toxic surrogates that can be used safely in the development and testing of countermeasures.
Advanced Spectroscopic and Sensor Technologies
Rapid and accurate detection remains a primary goal in mitigating the threat of organophosphorus agents. While existing technologies are effective, future research is aimed at enhancing sensitivity, selectivity, and portability, enabling real-time monitoring and early warning.
Spectroscopic Techniques: The combination of Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) is a powerful tool for the structural elucidation of organophosphorus compounds. cwejournal.org Future work will focus on:
31P NMR Spectroscopy: This technique is particularly valuable for studying the degradation of these agents, as it can be used to identify discrete cleavage events in the molecule. cwejournal.org
Computational Spectroscopy: Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict spectroscopic properties. ufla.br This allows for the in silico design of new fluorescent probes that are highly selective for specific nerve agents, providing an economically viable route to optimize detection systems before synthesis. ufla.br
Sensor Technologies: The development of portable, highly sensitive sensors is a major research thrust. rsc.org Advanced sensor platforms being explored include:
Ion Mobility Spectrometry (IMS): This is a well-established technology for detecting nerve agent vapors. nih.govbertin-technologies.com Future improvements will focus on enhancing algorithms to reduce false positives from common interferents. nih.gov
Semiconductor Sensors: Materials like zinc oxide (ZnO) and tin dioxide (SnO₂) are used in sensors where the electrical conductivity changes upon interaction with the analyte. mdpi.com Research is focused on developing novel nanostructured materials (e.g., nanocrystals, nanotubes) to increase surface area and sensitivity. mdpi.comresearchgate.net
Acoustic Wave Sensors: Devices such as surface acoustic wave (SAW) sensors and quartz crystal microbalances (QCM) detect analytes through changes in acoustic frequencies. researchgate.net The development of new coating materials is key to improving their selectivity and sensitivity. researchgate.net
Fluorescence and Colorimetric Sensors: These offer the potential for simple, visual detection. rsc.org The rational design of new chromophores and fluorophores that interact specifically with this compound will lead to more effective and field-deployable detection kits.
The following table summarizes key sensor technologies and their principles of operation.
Interactive Table: Sensor Technologies for Organophosphorus Agent Detection
| Sensor Type | Principle of Operation | Key Research Focus | Reference |
|---|---|---|---|
| Ion Mobility Spectrometry (IMS) | Separates ions based on their mobility in a carrier gas under an electric field. | Improved algorithms, rejection of interferents. | nih.gov |
| Semiconductor Sensors | Change in electrical conductivity of a semiconductor material (e.g., ZnO) upon analyte adsorption. | Development of novel nanostructured materials. | mdpi.com |
| Surface Acoustic Wave (SAW) | Analyte detection is related to a change in the frequency of surface acoustic waves on a piezoelectric substrate. | Tailoring coating materials for improved selectivity and sensitivity. | researchgate.net |
| Quartz Crystal Microbalance (QCM) | Measures a mass variation per unit area by measuring the change in frequency of a quartz crystal resonator. | New selective coating materials. | researchgate.net |
| Electrochemical Sensors | Measures changes in electrical properties (e.g., current, potential) resulting from a chemical reaction. | Miniaturization and integration into portable devices. | nih.gov |
Mechanistic Insights into Environmental Degradation
Understanding how this compound and related compounds degrade in the environment is critical for assessing their long-term impact and developing effective decontamination strategies. The primary degradation pathway in aqueous environments is hydrolysis.
Key research questions for the future include:
pH and Temperature Dependence: The hydrolysis of G-series agents is highly dependent on pH. For instance, the hydrolysis of Sarin (B92409) (GB) is slowest in the pH range of 4-6.5 and is accelerated by both acidic and, more significantly, alkaline conditions. nih.gov Detailed kinetic studies on this compound are needed to precisely map its stability under various environmental conditions.
Identification of Degradation Products: The hydrolysis of G-series agents produces strong acids, such as hydrofluoric acid and an alkyl methylphosphonic acid. nih.gov The accumulation of these acidic products can lower the pH of the local environment, which in turn can inhibit the efficiency of enzymatic decontaminating agents that often work best at neutral pH. mdpi.com A thorough characterization of the specific degradation products of this compound is necessary.
Computational Modeling: Theoretical calculations provide a safe and effective way to study the hydrolysis reactions of highly toxic compounds. iaea.org By modeling the reaction pathways, researchers can predict degradation rates and identify the most likely breakdown products, complementing experimental data. iaea.org This approach has been used to compare the hydrolysis of traditional agents with newer threats, demonstrating that computational chemistry is a powerful tool for this field. iaea.org
The persistence of these agents is a significant concern. While Sarin has a half-life of hours in water at 25°C, other agents like VX can persist for months. nih.gov Determining the environmental half-life of this compound under different conditions is a crucial data point for risk assessment.
Rational Design of Deactivating Agents
The most promising future direction for countering the effects of this compound lies in the rational design of highly efficient deactivating agents. These agents aim to catalytically hydrolyze the compound into non-toxic products before it can cause physiological harm. acs.org
Enzymatic Biocatalysts: Several enzymes have shown the ability to hydrolyze organophosphorus compounds. The focus of future research is to engineer these enzymes for greater efficiency and specificity through "rational design" and "directed evolution."
Phosphotriesterase (PTE): Isolated from soil bacteria, PTE can hydrolyze a broad range of organophosphates, including G-series agents. tamu.eduacs.org Future work involves mutating residues in the enzyme's active site to enhance its catalytic efficiency and stereoselectivity for the more toxic enantiomers of these agents. acs.org
Paraoxonase 1 (PON1): This human enzyme can hydrolyze G-agents, and variants have been developed with significantly enhanced rates of hydrolysis through a combination of rational design and directed evolution. acs.org The goal is to create variants with catalytic efficiencies high enough (kcat/Km ≥ 107 M–1 min–1) to provide effective protection in vivo. acs.org
Catalytic Antibodies (Abzymes): This approach involves generating antibodies that not only bind to the target molecule but also catalyze its degradation. pnas.org By designing haptens that mimic the transition state of the hydrolysis reaction, researchers can elicit antibodies with catalytic activity, representing a significant step toward therapeutically active decontaminants. pnas.org
Biomimetic Catalysts: Inspired by the active sites of natural enzymes, researchers are designing synthetic catalysts for decontamination.
Metal-Organic Frameworks (MOFs): These materials, particularly those containing zirconium (Zr) or copper (Cu), can act as highly efficient catalysts for the hydrolysis of nerve agents and their simulants. mdpi.com The mechanism mimics enzyme-catalyzed hydrolysis, where a metal ion activates the P=O group, facilitating nucleophilic attack by water. mdpi.com Future research will focus on optimizing the structure and composition of MOFs to achieve even faster and more selective degradation.
The following table lists chemical compounds mentioned in this article.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sarin (GB) |
| Soman (B1219632) (GD) |
| Tabun (GA) |
| Cyclosarin (B1206272) (GF) |
| VX |
| Ethyl p-aminobenzoate |
| Ethyl p-nitrobenzoate |
| Diethyl 1-azidoalkylphosphonates |
| Diisopropyl fluorophosphate (B79755) (DFP) |
| Paraoxon |
| p-nitrophenyl diphenyl phosphate (B84403) |
| Acetylcholine |
| Choline |
| Acetic acid |
| Isopropyl methylphosphonic acid |
| Hydrofluoric acid |
| Zinc oxide |
| Tin dioxide |
| Zirconium |
| Copper |
| Benzyl carbamate (B1207046) |
| Methyl dichlorophosphite |
| Diethyl chlorophosphate |
| 2-(dimethylamino)ethyl N,N-dimethylphosphoramidofluoridate |
| O-ethyl-S-[2-(diethylamino)ethyl]methylphosphonothioate |
| O-ethyl-S-[2-(diisopropylamino)ethyl] methylphosphonothioate |
| O,O-diethyl-S-[2-(diethylamino)ethyl] phosphorothioate |
| Diisopropyl methylphosphonate (B1257008) (DIMP) |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Pentyl ethylphosphonofluoridate, and how do they influence experimental handling?
- Answer : this compound (CAS RN: 162085-84-9) has a molecular formula of C₇H₁₆FO₂P and a molecular weight of 182.17 g/mol. Its IUPAC name is Pentyl ethylphosphonofluoridoate, and it is classified under Schedule 1A01 due to its potential hazards . Key properties include:
-
Hydrolysis sensitivity : The phosphonofluoridate group is prone to hydrolysis, requiring anhydrous conditions during synthesis and storage .
-
Volatility : Moderate volatility (evidenced by gas chromatography retention times in related compounds), necessitating closed-system handling to prevent airborne exposure .
-
Solubility : Likely lipophilic due to the pentyl chain, suggesting compatibility with organic solvents like dichloromethane or acetonitrile .
Methodological Consideration : Use inert atmospheres (e.g., nitrogen) during synthesis and store samples in sealed vials with desiccants. Verify purity via GC-MS, referencing retention indices from structurally similar phosphonofluoridates .
Q. What established synthetic routes are available for this compound, and what are their limitations?
- Answer : The compound is synthesized via nucleophilic substitution between ethylphosphonofluoridic acid and pentanol derivatives. Two primary routes are documented:
-
Route 1 : Reaction of ethylphosphonic dichloride with pentanol, followed by fluorination using HF or KF .
-
Yield : ~60–70% (based on analogous syntheses for heptyl and sec-butyl derivatives) .
-
Limitation : HF handling requires specialized equipment due to toxicity.
-
Route 2 : Transesterification of methylphosphonofluoridate with pentyl ethyl ether under acidic catalysis .
-
Yield : Lower (40–50%) due to competing side reactions .
Methodological Recommendation : Optimize Route 1 using microwave-assisted synthesis to reduce reaction time and improve yield. Monitor progress via ³¹P NMR to track phosphonate intermediate formation .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Answer : A 2³ factorial design can evaluate the effects of temperature, catalyst concentration, and solvent polarity on yield and purity. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (H₂SO₄) | 0.5 mol% | 1.5 mol% |
| Solvent | Toluene | Acetonitrile |
-
Response Variables : Yield (%), Purity (GC area%).
-
Analysis : Use ANOVA to identify significant interactions. For instance, high temperature and acetonitrile may accelerate hydrolysis, reducing yield .
Methodological Tip : Include a center point (e.g., 70°C, 1 mol% catalyst, THF) to assess curvature in the response surface. Replicate runs to account for experimental noise .
Q. How should researchers resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies may arise from differences in:
- Test systems : In vitro (e.g., acetylcholinesterase inhibition assays) vs. in vivo (rodent models) .
- Purity : Impurities (e.g., residual HF) in early studies may skew toxicity readings .
Methodological Approach :
Re-evaluate historical data using modern analytical standards (e.g., LC-MS/MS for purity validation) .
Conduct dose-response studies with rigorously purified samples, applying the Hill equation to model cholinesterase inhibition kinetics .
Q. What mechanistic studies are needed to elucidate the degradation pathways of this compound in environmental matrices?
- Answer : Key steps include:
Hydrolysis Studies : Monitor pH-dependent degradation using ¹⁹F NMR to track fluoride release. Compare rates in freshwater vs. seawater to assess salinity effects .
Photolysis Experiments : Expose samples to UV-Vis light (290–400 nm) and analyze products via HRMS. Identify intermediates like ethylphosphonic acid using isotopic labeling .
Microbial Degradation : Screen soil microbiota for esterase activity using enrichment cultures. Quantify metabolite formation via GC-FID .
Theoretical Framework : Link degradation kinetics to the Bell-Evans-Polanyi principle, correlating bond dissociation energies (e.g., P-F vs. P-O) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
